(S)-8-Methoxychroman-4-amine
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Overview
Description
(S)-8-Methoxychroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Methoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-Methoxychroman.
Amination: The chroman derivative is then subjected to amination using appropriate reagents to introduce the amine group at the 4-position.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve enantioselective hydrogenation.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-8-Methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
(S)-8-Methoxychroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-8-Methoxychroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
8-Methoxychroman-4-amine: The racemic mixture of the compound.
8-Hydroxychroman-4-amine: A hydroxyl derivative with different biological activities.
8-Methoxychroman-4-carboxylic acid: A carboxylated derivative used in different applications.
Uniqueness: (S)-8-Methoxychroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its racemic or other substituted counterparts.
Properties
IUPAC Name |
(4S)-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYXECSRHOYDPH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OCC[C@@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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